molecular formula C7H3Cl2N3 B2791604 6,8-Dichloropyrido[2,3-b]pyrazine CAS No. 1283075-60-4

6,8-Dichloropyrido[2,3-b]pyrazine

Cat. No.: B2791604
CAS No.: 1283075-60-4
M. Wt: 200.02
InChI Key: BIULHHKFNLFURG-UHFFFAOYSA-N
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Description

6,8-Dichloropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H3Cl2N3 and a molecular weight of 200.02 g/mol It is characterized by the presence of two chlorine atoms at positions 6 and 8 on the pyrido[2,3-b]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloropyrido[2,3-b]pyrazine typically involves the chlorination of pyrido[2,3-b]pyrazine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions . The reaction is carried out at elevated temperatures, often around 120°C, to ensure complete chlorination. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, nucleophilic substitution with amines can yield amino-substituted pyrido[2,3-b]pyrazine derivatives, which may have enhanced biological activity .

Biological Activity

6,8-Dichloropyrido[2,3-b]pyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. The compound's mechanisms of action and potential therapeutic applications are also discussed.

This compound belongs to a class of compounds known for their structural complexity and biological significance. Its molecular formula is C7H4Cl2N4C_7H_4Cl_2N_4, and it features a fused bicyclic structure that contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value of 10.74 μM against the BEL-7402 liver cancer cell line, demonstrating potent cytotoxic effects without significant toxicity to normal human vascular endothelial cells (IC50 > 40 μM) .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Notes
BEL-740210.74Significant inhibition; low toxicity
MCF-79.1Comparable to standard chemotherapeutics
A5490.13High potency observed

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties as well. It inhibits the expression of pro-inflammatory cytokines and reduces nitric oxide production in macrophages exposed to lipopolysaccharide (LPS). One study found that derivatives containing the pyrazine structure demonstrated over 56% inhibition of LPS-induced nitric oxide overexpression at concentrations around 20 μM .

Neuroprotective Activity

Neuroprotective effects have also been documented for this compound. It has been observed to protect neuronal cells from oxidative stress-induced apoptosis. Specifically, it was noted that the compound could upregulate anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic factors such as Bax and cytochrome-C .

Table 2: Neuroprotective Effects

ParameterResult
EC50 against PC12 cells5.44 μM
MechanismUpregulation of Bcl-2/Bax ratio

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound has been identified as a potent inhibitor of several kinases involved in cancer signaling pathways. For instance, it showed inhibition constants below 10 μM for TGF-beta receptor kinases .
  • Antioxidant Properties : Its ability to scavenge free radicals contributes to its neuroprotective effects by reducing oxidative stress in neuronal cells .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cerebral Ischemia Model : In animal models of cerebral ischemia-reperfusion injury, treatment with derivatives of pyrido[2,3-b]pyrazine resulted in reduced infarct size and improved neurological outcomes .
  • Cancer Therapy : Clinical trials exploring the use of pyrazine derivatives in combination therapies for cancer treatment have shown promising results in enhancing the efficacy of traditional chemotherapeutics while minimizing side effects .

Properties

IUPAC Name

6,8-dichloropyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-4-3-5(9)12-7-6(4)10-1-2-11-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIULHHKFNLFURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4.81 g (27 mmol) 4,6-dichloro-pyridine-2,3-diamine (synthesis described in J. E. Schelling, C. A. Salemink, Rec. Tray. Chim. Pays-Bas 91, 650 [1972]) in 50 ml THF was treated with 5.22 g (27 mmol) of a 30% solution of glyoxal in water and the mixture was stirred for 3 days at room temperature. The reaction mixture was evaporated and the residue was partitioned between dichloromethane and diluted sodium carbonate solution. The organic phase was dried over sodium sulfate and evaporated. The residue was chromatographed on a silica gel column with cyclohexane/ethyl acetate as eluent yielding 6,8-dichloro-pyrido[2,3-b]pyrazine as off-white fine needles; HPLC/MS (B): 1.93 min, [M+H] 200.
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